molecular formula C9H7FN2O3 B3038141 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 767305-43-1

2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid

Cat. No.: B3038141
CAS No.: 767305-43-1
M. Wt: 210.16 g/mol
InChI Key: YEYFQOFIXYYXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS: 767305-43-1) is a benzimidazolone derivative featuring a fluorine atom at the 6-position of the benzimidazole core and an acetic acid substituent at the 1-position. Its molecular formula is C₉H₇FN₂O₃ with a molecular weight of 210.16 g/mol . The compound’s structure combines the benzimidazolone scaffold—a lactam ring fused to a benzene moiety—with a fluoro substituent and a carboxylic acid side chain. This combination confers unique electronic and steric properties, making it a candidate for drug discovery, particularly in targeting protein-protein interactions or enzyme inhibition.

The acetic acid group contributes to solubility and hydrogen-bonding interactions, which are critical for pharmacodynamic activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-5-1-2-6-7(3-5)12(4-8(13)14)9(15)11-6/h1-3H,4H2,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYFQOFIXYYXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N(C(=O)N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Used in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The benzimidazole core can interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazolone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Target/Activity
Target Compound (CAS 767305-43-1) 6-Fluoro, 1-acetic acid 210.16 Fluoro, carboxylic acid Under investigation (potential Mdm2)
2-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetamide 1-Acetamide (no fluoro) ~209.20 (estimated) Acetamide Mdm2 antagonist (low μM affinity)
2-(2-(Benzylthio)-1H-benzimidazol-1-yl)acetic acid 2-Benzylthio, 1-acetic acid 328.40 Thioether, carboxylic acid CRTh2 receptor antagonist (IC₅₀ ~nM)
2-Fluoro-6-[7-nitro-5-CF₃-1H-benzimidazol-2-yl]benzoic acid 2-Benzoic acid, 7-nitro, 5-CF₃ 369.23 Nitro, trifluoromethyl, carboxylic acid Not specified (structural analog)
VU0155056 (VU01) 1-Naphthamide-piperidinyl-ethyl, 2-oxo-benzimidazolone 473.52 Naphthamide, piperidinyl Phospholipase D (PLD) inhibitor
2-(2-Phenyl-1H-benzimidazol-1-yl)acetohydrazide 2-Phenyl, 1-acetohydrazide ~280.30 (estimated) Phenyl, hydrazide EGFR inhibitor

Key Observations:

Substitution at the 6-Position: The target compound’s 6-fluoro group distinguishes it from non-fluorinated analogs like the acetamide derivative in . Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic pockets (e.g., Mdm2’s Trp23 pocket) while improving metabolic stability . In contrast, 7-nitro and 5-CF₃ groups in introduce stronger electron-withdrawing effects, likely increasing acidity but reducing bioavailability due to higher lipophilicity .

Side Chain Variations: Acetic acid (target compound) vs. acetamide (): The carboxylic acid group enhances solubility and ionic interactions, whereas the acetamide may improve membrane permeability due to reduced polarity. reports acetamide derivatives with low μM affinity for Mdm2, suggesting the target compound’s acid group could be optimized for similar targets .

Biological Targets :

  • The benzimidazolone scaffold is versatile:
  • Mdm2/p53 interaction : Acetamide derivatives () show promise, implying the target compound’s fluoro and acid groups may need optimization for this pathway .
  • CRTh2 antagonism : Benzylthio analogs () achieve nM-level IC₅₀ values, highlighting the importance of the 2-position substitution .
  • EGFR inhibition : Hydrazide derivatives () demonstrate that side-chain flexibility (e.g., phenyl groups) is critical for kinase targeting .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound logP (Estimated) Solubility (Aqueous) Acid/Base Nature
Target Compound ~1.2 Moderate (carboxylic acid) Weak acid (pKa ~3-4)
2-(Benzylthio)-1H-benzimidazol-1-yl acetic acid ~3.5 Low (thioether) Weak acid
VU0155056 ~4.0 Poor (naphthamide) Neutral
  • logP and Solubility : The target compound’s carboxylic acid group likely reduces logP compared to benzylthio or naphthamide derivatives, favoring better aqueous solubility. This property is advantageous for oral bioavailability .

Biological Activity

Overview

2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS No. 767305-43-1) is a fluorinated benzimidazole derivative notable for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. Its unique structural features contribute to its enhanced biological efficacy compared to other similar compounds.

  • Molecular Formula : C₉H₇FN₂O₃
  • Molecular Weight : 210.16 g/mol
  • IUPAC Name : 2-(6-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. For example:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 0.015 mg/mL.
  • Escherichia coli : MIC of 200 μg/mL.
    These findings suggest that modifications in the benzimidazole structure can enhance antibacterial potency .

Antiviral Activity

The compound has been investigated for its potential antiviral effects, particularly against viral strains that affect human health. Although specific data on this compound's antiviral efficacy is limited, related benzimidazole derivatives have demonstrated activity against viruses such as HIV and influenza .

Anticancer Activity

The anticancer properties of this compound have been a focal point in recent studies. Notably:

  • Cell Line Studies : In vitro tests on various cancer cell lines, including MDA-MB-231 (breast cancer), reveal that the compound induces apoptosis and inhibits cell proliferation effectively. The IC₅₀ values for related compounds indicate promising anticancer activity, with some derivatives showing IC₅₀ values as low as 25.72 μM .
CompoundCell LineIC₅₀ (μM)Mechanism of Action
Compound AMDA-MB-23125.72Induces apoptosis
Compound BU87 (glioblastoma)45.2Microtubule destabilization

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Microtubule Disruption : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis .
  • Enzyme Inhibition : The compound may also exert effects through the inhibition of key enzymes involved in cancer cell proliferation.

Case Studies

Several studies have highlighted the potential of benzimidazole derivatives in drug development:

  • Study on Apoptosis Induction : A recent study demonstrated that treatment with a related benzimidazole compound resulted in enhanced caspase activity in MDA-MB-231 cells, confirming its role in promoting apoptosis .
  • In Vivo Efficacy : Animal model studies showed that treatment with the compound significantly suppressed tumor growth in mice bearing xenografts of human cancer cells .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Reference
Ugi-3CR + CyclizationPhenylenediamine, baseNot reported
Friedel-Crafts AcylationEaton’s reagent, solvent-free90–96
Acetohydrazide CyclizationAcetic acid, phthalic anhydrideModerate

Basic Question: What analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify the benzimidazolone core and acetic acid side chain .
  • Mass spectrometry (HRMS) for molecular weight confirmation .
  • HPLC to assess purity (>95%), particularly for biologically active derivatives .
  • Melting point analysis (electrothermal apparatus) to validate crystallinity .
  • TLC monitoring (silica gel, UV detection) during synthesis .

Basic Question: How do solubility and stability profiles impact formulation for biological assays?

Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) . Stability studies recommend storage at −20°C under inert atmospheres to prevent hydrolysis of the 2-oxoimidazolone ring. For biological testing, prepare stock solutions in DMSO (≤10% v/v in buffer) to avoid solvent interference .

Advanced Question: How is this scaffold utilized in designing p53-Mdm2 antagonists, and what binding affinities are observed?

Methodological Answer:
The benzimidazolone moiety mimics tryptophan residues, enabling competitive inhibition of p53-Mdm2 interactions. Fluorescence polarization assays and NMR titration revealed low μM binding affinities (KD ~1–10 μM) for derivatives, validating the scaffold’s utility. Structure-guided optimization involves introducing hydrophobic substituents to enhance van der Waals contacts with Mdm2’s Phe19 pocket .

Advanced Question: What computational strategies are employed to predict binding modes with biological targets?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM force fields) are used to model interactions. For example, docking poses of analogous compounds show the fluorophenyl group occupying hydrophobic subpockets, while the acetic acid side chain forms hydrogen bonds with catalytic residues . QM/MM calculations further refine electronic interactions for lead optimization .

Advanced Question: How do contradictory data on synthetic yields arise, and how can they be resolved?

Methodological Answer:
Yield discrepancies often stem from:

  • Reagent purity : Impurities in Eaton’s reagent reduce Friedel-Crafts efficiency .
  • Cyclization conditions : Base strength (e.g., KOH vs. NaOH) affects ring closure kinetics in Ugi-derived routes .
    Resolution involves Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry) and HPLC-MS tracking of intermediates .

Advanced Question: What structure-activity relationships (SARs) guide the optimization of this scaffold?

Methodological Answer:
Critical SAR insights:

  • Fluoro substitution at C6 : Enhances metabolic stability and target affinity .
  • Acetic acid side chain : Carboxylic acid group is essential for solubility and hydrogen bonding .
  • N-Methylation : Reduces off-target interactions but may decrease solubility .
    Table 2: SAR Trends
ModificationEffect on ActivityReference
C6-Fluoro↑ Binding affinity, ↓ metabolism
Acetic acid → Ester↓ Solubility, ↑ membrane permeation
N-MethylationMixed effects (context-dependent)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid
Reactant of Route 2
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.